4-Cyanobenzylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of approximately 261.43 g/mol. It is characterized by the presence of a cyanobenzyl group attached to a zinc atom, which is further bonded to a bromide ion. This compound is typically utilized in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, making it valuable in the development of complex organic molecules.
The synthesis of 4-cyanobenzylzinc bromide typically involves the reaction of 4-cyanobenzyl chloride with zinc bromide in an appropriate solvent such as tetrahydrofuran (THF). The general procedure includes:
4-Cyanobenzylzinc bromide finds applications primarily in:
4-Cyanobenzylzinc bromide shares similarities with other organozinc compounds, such as:
The unique feature of 4-cyanobenzylzinc bromide lies in its cyanobenzyl group, which enhances its nucleophilicity and allows for selective reactions that may not be possible with simpler organozinc reagents. This specificity makes it particularly useful in synthetic organic chemistry where precision is required.
4-Cyanobenzylzinc bromide (C$$8$$H$$6$$BrNZn) is an organozinc compound characterized by a benzyl group substituted with a cyano (–CN) moiety at the para position, bonded to a zinc atom and a bromide counterion. Its molecular weight is 261.43 g/mol, and its structure is defined by the SMILES notation N#CC1=CC=C(C=C1)C[Zn]Br
and the InChIKey OPFGYNVCSQCBCL-UHFFFAOYSA-N
. The zinc center adopts a tetrahedral geometry, with the benzyl group and bromide occupying two coordination sites, while the remaining sites are typically solvent-dependent in solution.
Key physical properties include a density of 0.956 g/mL at 25°C and a boiling point of 218.4°C at 760 mmHg. The electron-withdrawing cyano group enhances the electrophilicity of the zinc center, making the reagent highly reactive in cross-coupling reactions.
Property | Value | Source |
---|---|---|
Molecular Formula | C$$8$$H$$6$$BrNZn | |
Molecular Weight | 261.43 g/mol | |
Density | 0.956 g/mL (25°C) | |
Boiling Point | 218.4°C (760 mmHg) | |
Coordination Geometry | Tetrahedral |
The discovery of organozinc compounds dates to 1848, when Edward Frankland synthesized diethylzinc, marking the birth of organometallic chemistry. Early organozinc reagents were highly pyrophoric and difficult to handle, limiting their utility. The development of stabilized reagents began in the mid-20th century, with advancements in zinc activation techniques. For example, Rieke zinc—a highly reactive form of zinc metal—enabled the direct synthesis of functionalized organozinc bromides from aryl halides under mild conditions.
4-Cyanobenzylzinc bromide emerged as part of this evolution, particularly after the advent of the Negishi coupling in the 1970s, which showcased the efficacy of organozinc reagents in forming C–C bonds. The introduction of electron-withdrawing groups, such as –CN, further improved stability and reactivity, enabling applications in complex molecule synthesis.
Year | Development | Significance |
---|---|---|
1848 | Synthesis of diethylzinc (Frankland) | First organozinc compound |
1970s | Negishi coupling methodology | Enabled C–C bond formation via Pd catalysis |
1980s | Rieke zinc activation | Facilitated direct synthesis of RZnX |
2000s | Functionalized reagents (e.g., 4-cyanobenzylzinc bromide) | Improved stability and selectivity |
4-Cyanobenzylzinc bromide is a cornerstone in cross-coupling reactions, particularly the Negishi coupling, where it transfers the 4-cyanobenzyl group to electrophilic partners like aryl halides. Its utility stems from three key attributes:
Reagent | Substituent | Yield (%) | Reference |
---|---|---|---|
4-Cyanobenzylzinc bromide | –CN | 91 | |
4-Chlorophenylzinc bromide | –Cl | 89 | |
4-Bromophenylzinc iodide | –Br | 57 |
Applications span pharmaceuticals, agrochemicals, and materials science. For example, it has been used in the synthesis of Toll-like receptor 8 (TLR8) agonists, where the cyanobenzyl group modulates bioactivity. In materials science, its role in forming carbon–zinc bonds aids in designing metal-organic frameworks (MOFs) and quantum dot coatings.
The direct insertion of zinc metal into the carbon-bromine bond of 4-cyanobenzyl bromide represents the most widely employed synthetic approach for preparing 4-cyanobenzylzinc bromide [5] [12]. This methodology involves the oxidative addition of zinc into the benzylic carbon-halogen bond, forming the desired organozinc reagent through a single-electron transfer mechanism [41]. The reaction proceeds via an initial electron transfer from the zinc surface to the organic bromide, generating radical intermediates that subsequently couple with zinc [9].
Mechanistic studies have revealed that the insertion reaction follows first-order kinetics with respect to the organic bromide concentration [30]. The rate-determining step involves electron transfer from the zinc surface to the carbon-bromine bond, with subsequent radical coupling occurring rapidly [9]. Temperature optimization studies indicate that reactions proceed efficiently at 50-80°C, with complete conversion typically achieved within 16 hours under these conditions [34].
Parameter | Optimal Conditions | Yield Range |
---|---|---|
Temperature | 50-80°C | 82-95% |
Reaction Time | 16 hours | - |
Zinc Equivalents | 1.5-6.0 | - |
Solvent | Tetrahydrofuran | - |
The presence of functional groups, particularly the cyano substituent, influences the insertion kinetics and overall reaction efficiency [34]. Electron-withdrawing groups such as the cyano functionality enhance the electrophilicity of the benzylic carbon, facilitating the electron transfer process and improving reaction rates .
Solvent selection plays a critical role in determining the success of zinc insertion reactions with 4-cyanobenzyl bromide. Tetrahydrofuran emerges as the preferred solvent system due to its ability to coordinate with zinc centers and stabilize the resulting organometallic species [29]. The coordinating properties of tetrahydrofuran prevent aggregation of organozinc compounds and maintain solution homogeneity throughout the reaction period [15].
Comparative solvent studies demonstrate that polar aprotic solvents significantly outperform non-coordinating alternatives [9] [32]. Prior to the widespread adoption of tetrahydrofuran systems, polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide were required for successful zinc insertions [32]. These solvents accelerate the oxidative addition step by stabilizing charged intermediates formed during the electron transfer process [9].
The addition of lithium chloride as a co-activator enhances both reaction rates and yields in tetrahydrofuran systems [8] [34]. Lithium chloride functions by facilitating the solubilization of organozinc intermediates from the zinc surface, preventing product inhibition and maintaining catalytic turnover [30]. Optimal lithium chloride concentrations range from 1.1 to 1.5 equivalents relative to the organic bromide substrate [34].
Solvent System | Temperature | Yield | Reaction Time |
---|---|---|---|
Tetrahydrofuran | 50°C | 95% | 16 h |
Tetrahydrofuran + Lithium Chloride | 50°C | 71% | 16 h |
Dimethyl Sulfoxide | 25°C | 85% | 8 h |
Dimethylformamide | 25°C | 80% | 12 h |
Reaction optimization studies reveal that zinc activation methods significantly impact overall efficiency [34]. Chemical activation using chlorotrimethylsilane and 1,2-dibromoethane provides superior results compared to mechanical activation alone [34]. The combination of 20 mol% chlorotrimethylsilane and 60 mol% 1,2-dibromoethane generates highly reactive zinc surfaces that readily undergo insertion with organic bromides [34].
Concentration effects demonstrate that optimal results occur when maintaining substrate concentrations around 1.0 molar in tetrahydrofuran [34]. Higher concentrations lead to increased side reactions, while lower concentrations result in reduced reaction rates due to decreased collision frequencies between reactants [10].
Industrial synthesis of 4-cyanobenzylzinc bromide employs continuous flow methodologies to overcome limitations associated with batch processing [7] [10]. Continuous reactors provide enhanced heat and mass transfer, improved safety profiles, and consistent product quality compared to traditional batch approaches [24]. These systems utilize packed beds of zinc metal through which organic halide solutions flow continuously [7].
Large-scale production systems incorporate specialized reactor designs featuring separate heating and cooling sections [24]. The heating section operates at temperatures between 60-80°C to promote zinc insertion, while the cooling section maintains temperatures of 15-25°C to stabilize the product [24]. This configuration prevents thermal decomposition of the organozinc product while ensuring complete conversion of starting materials [24].
Flow rate optimization studies indicate that liquid throughputs of 3-18 liters per hour provide optimal balance between conversion efficiency and production rates [10] [13]. Residence times ranging from 1.5 to 14 minutes achieve complete conversion with organozinc yields of 84-98% [10]. The continuous nature of these processes eliminates material accumulation risks and reduces the potential for hazardous reactions [24].
Process Parameter | Industrial Specification | Performance Metric |
---|---|---|
Liquid Throughput | 3-18 L/h | Complete conversion |
Residence Time | 1.5-14 min | 84-98% yield |
Heating Temperature | 60-80°C | Optimal insertion |
Cooling Temperature | 15-25°C | Product stability |
Zinc replenishment systems maintain consistent metal availability throughout extended production runs [7]. These automated systems monitor zinc consumption and introduce fresh metal as needed, ensuring continuous operation without interruption [37]. Quality control measures include real-time monitoring of organozinc concentrations through iodometric titration and gas chromatographic analysis [10].
Pilot-scale demonstrations have successfully validated the scalability of continuous processes, with throughputs reaching industrial relevance [10] [13]. These studies confirm that complete conversion of organic halides occurs within single reactor passages, eliminating the need for recycling unreacted starting materials [37].
Transmetalation reactions provide an alternative methodology for synthesizing 4-cyanobenzylzinc bromide through metal exchange processes [11] [16]. This approach involves the reaction of preformed organometallic reagents with zinc salts, transferring the organic group from one metal center to another [38]. The most commonly employed transmetalation involves the reaction of organolithium or organomagnesium reagents with zinc bromide or zinc chloride [15].
The transmetalation process typically proceeds through nucleophilic attack of the organometallic reagent on the zinc salt, forming the desired organozinc compound and a corresponding metal halide byproduct [16]. This methodology offers advantages in terms of functional group tolerance and reaction conditions, as it avoids the harsh conditions often required for direct zinc insertion [11]. The reaction can be performed at ambient temperatures in coordinating solvents such as tetrahydrofuran [16].
Stoichiometric considerations require careful optimization to achieve high yields in transmetalation reactions [38]. The use of 1.1 to 1.5 equivalents of the organometallic reagent relative to zinc salt provides optimal conversion while minimizing side reactions [11]. Excess organometallic reagent can lead to formation of diorganozinc species, while insufficient quantities result in incomplete conversion [38].
Recent developments in transmetalation methodology have introduced diethylzinc amylate systems for halogen-zinc exchange reactions [20]. These reagents demonstrate enhanced functional group tolerance compared to traditional organolithium or organomagnesium approaches [20]. The diethylzinc amylate system successfully performs iodine-zinc exchanges at room temperature with various functionalized substrates [20].
Transmetalation Reagent | Temperature | Yield | Functional Group Tolerance |
---|---|---|---|
Organolithium + Zinc Bromide | -78°C | 85-95% | Limited |
Organomagnesium + Zinc Chloride | 0°C | 80-90% | Moderate |
Diethylzinc Amylate | 25°C | 72-84% | High |
The mechanism of transmetalation involves initial coordination of the organometallic reagent to the zinc center, followed by transfer of the organic group and elimination of the metal halide [16]. This process requires polar coordinating solvents to stabilize the transition state and facilitate the metal exchange [11]. The presence of additional coordinating ligands can enhance the efficiency of transmetalation by increasing the electrophilicity of the zinc center [20].
Electrochemical methods offer a unique approach for generating 4-cyanobenzylzinc bromide through cathodic reduction processes [18]. These techniques involve the electrolytic generation of highly reactive zinc metal from zinc salts, followed by reaction with 4-cyanobenzyl bromide [18]. The electrogenerated zinc exhibits enhanced reactivity compared to commercial zinc metal due to its fine particle size and large surface area [18].
The electrochemical synthesis employs a divided cell configuration with a platinum cathode and zinc anode in dimethylformamide containing tetraethylammonium perchlorate as supporting electrolyte [18]. Electrolysis at constant current densities of 60 milliamperes per square centimeter at -10°C generates highly reactive zinc particles [18]. The resulting electrogenerated zinc reacts readily with organic bromides under mild conditions [18].
Mechanistic studies reveal that the electrochemical process involves cathodic reduction of zinc ions to metallic zinc, concurrent with anodic dissolution of the zinc electrode [18]. The freshly generated zinc particles possess high surface area and minimal oxide contamination, contributing to their enhanced reactivity [18]. The use of naphthalene as a mediator further increases the reactivity of electrogenerated zinc by facilitating electron transfer processes [18].
Electrochemical Parameter | Specification | Result |
---|---|---|
Current Density | 60 mA/cm² | Optimal zinc generation |
Temperature | -10°C | Enhanced reactivity |
Supporting Electrolyte | 0.1 M Et₄NClO₄ | Adequate conductivity |
Yield with Mediator | >95% | Superior performance |
The electrochemical approach demonstrates particular utility for challenging substrates that resist conventional zinc insertion methods [18]. Organic bromides that fail to react with commercial zinc metal often undergo successful insertion with electrogenerated zinc [18]. This enhanced reactivity enables the synthesis of organozinc compounds from substrates previously considered unreactive [18].
Cross-coupling applications of electrochemically prepared organozinc reagents demonstrate excellent performance in palladium-catalyzed reactions [18]. The organozinc bromides generated through electrochemical methods readily participate in Negishi coupling reactions, providing coupled products in yields ranging from 72-96% [18]. These results confirm the synthetic utility of electrochemically prepared organozinc reagents for subsequent transformations [18].
4-Cyanobenzylzinc bromide demonstrates moderate thermodynamic stability under appropriate storage conditions, typically maintained at 2-8°C in an inert atmosphere [1] [2]. The compound exhibits a molecular weight of 261.43 g/mol with the molecular formula C₈H₆BrNZn, and is commonly supplied as a 0.5 M solution in tetrahydrofuran due to its air and moisture sensitivity [1] [2].
The thermodynamic stability of organozinc compounds is fundamentally governed by the electronic structure of the zinc center, which exists in a 14-electron configuration in neutral organozinc species [3]. This electron-deficient nature contributes to the compound's Lewis acidic character while simultaneously maintaining sufficient stability for synthetic applications. The coordination environment around zinc typically adopts a trigonal planar to tetrahedral geometry, with the zinc center bonded to the benzyl carbon, bromide anion, and coordinating solvent molecules such as tetrahydrofuran [4] [5].
The decomposition pathways of 4-Cyanobenzylzinc bromide follow several distinct mechanisms, each governed by specific environmental conditions and reaction partners:
Thermal Decomposition: Under elevated temperatures above 100°C, the compound undergoes thermal decomposition in air, producing zinc oxides, carbon oxides, hydrogen bromide, and nitrogen oxides [6]. This decomposition pathway represents the least favorable stability condition and necessitates low-temperature storage protocols.
Hydrolytic Decomposition: Exposure to aqueous media results in rapid hydrolysis at room temperature, yielding 4-cyanotoluene, zinc hydroxybromide, and hydrogen gas according to the general reaction mechanism for organozinc hydrolysis [6]. This pathway highlights the compound's pronounced sensitivity to protic environments.
Reaction with Protic Solvents: Contact with alcohols, amines, or other protic solvents leads to rapid protonolysis, forming 4-cyanotoluene, zinc bromide, and the corresponding protonated solvent species [6]. This decomposition pathway emphasizes the importance of maintaining strictly anhydrous conditions during storage and handling.
Oxidative Decomposition: Although the compound shows moderate resistance to oxidizing agents compared to other organometallic species, exposure to strong oxidants results in the formation of zinc bromide and various organic oxidation products [6].
The stability of 4-Cyanobenzylzinc bromide is significantly enhanced through coordination with electron-donating solvents, particularly tetrahydrofuran [1] [2]. The coordination of THF molecules to the zinc center increases the coordination number from three to four, achieving a more thermodynamically favorable 16-electron configuration around the metal center [3]. This solvation stabilizes the organozinc species against disproportionation and thermal decomposition while maintaining the compound's reactivity toward electrophilic substrates.
The coordination chemistry parameters indicate zinc-oxygen bond lengths of approximately 2.05-2.15 Å for THF coordination, with zinc-carbon bond lengths of 1.95-2.05 Å and zinc-bromide distances of 2.35-2.45 Å [5]. These bond lengths reflect the kinetically labile nature of the coordination environment, allowing for facile ligand exchange during chemical transformations.
4-Cyanobenzylzinc bromide exhibits enhanced nucleophilic reactivity compared to simple alkylzinc reagents, a characteristic that arises from the electronic effects of the para-cyano substituent [7]. The electron-withdrawing nature of the cyano group increases the polarization of the zinc-carbon bond, making the benzyl carbon more nucleophilic through electronic stabilization of the resulting carbanion character [7] [8].
Nucleophilic addition reactions involving organozinc reagents generally proceed through coordination of the electrophilic substrate to the zinc center, followed by intramolecular transfer of the organic group [9]. For 4-Cyanobenzylzinc bromide, this mechanism is particularly efficient due to the stabilizing influence of the cyano group, which can accommodate negative charge through resonance delocalization [7].
The compound demonstrates exceptional utility in transition metal-catalyzed cross-coupling reactions, particularly Negishi coupling reactions [10] [11]. In these transformations, 4-Cyanobenzylzinc bromide serves as the nucleophilic organometallic partner, transferring the 4-cyanobenzyl group to various electrophilic coupling partners including aryl halides, vinyl halides, and other organic electrophiles [10].
The high functional group tolerance exhibited by 4-Cyanobenzylzinc bromide enables its use in complex synthetic sequences where other organometallic reagents might react with sensitive functional groups present in the substrate or product molecules [12]. This compatibility extends to esters, ketones, nitriles, and nitro groups, making it a versatile reagent for pharmaceutical and fine chemical synthesis [12].
4-Cyanobenzylzinc bromide readily undergoes nucleophilic addition to aldehydes and ketones, forming the corresponding tertiary and secondary alcohols respectively [9]. The reaction proceeds through coordination of the carbonyl oxygen to the zinc center, followed by transfer of the 4-cyanobenzyl group to the carbonyl carbon [9]. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the carbonyl substrate through coordination effects while simultaneously stabilizing the resulting alkoxide intermediate [9].
The reactivity toward carbonyl compounds can be further enhanced through the use of titanium-based catalysts such as titanium tetrachloride or titanium tetraisopropoxide, which facilitate the nucleophilic addition process [9]. These catalytic systems enable reactions to proceed under milder conditions with improved yields and selectivities.
The compound participates effectively in Barbier-type reactions, which involve the simultaneous formation of the organozinc reagent and its subsequent reaction with an electrophilic substrate [13]. These reactions offer advantages in terms of operational simplicity and functional group tolerance, as the organozinc species is generated and consumed in situ, minimizing decomposition pathways [13].
The coordination chemistry of 4-Cyanobenzylzinc bromide is characterized by the zinc center's preference for tetrahedral geometry when fully coordinated [4] [5]. In the solvated form, the primary coordination sphere consists of the benzyl carbon, bromide anion, and one or two tetrahydrofuran molecules, depending on concentration and temperature conditions [1] [5].
The coordination polyhedron around zinc exhibits moderate distortion from ideal tetrahedral geometry due to the differing electronic properties of the coordinating atoms and the steric requirements of the organic ligands [5] [14]. This distortion is accommodated by the zinc center's tolerance for various coordination geometries, ranging from trigonal planar in the unsolvated form to tetrahedral in the fully solvated complex [5].
Tetrahydrofuran coordination plays a crucial role in stabilizing the organozinc species while maintaining its reactivity profile [1] [2]. The oxygen donor atom of THF provides electron density to the electron-deficient zinc center, achieving a more stable 16-electron configuration [3]. This coordination is sufficiently labile to allow for substrate coordination during chemical transformations while providing adequate stabilization for storage and handling [15] [5].
The coordination of THF molecules occurs with zinc-oxygen bond lengths of approximately 2.05-2.15 Å, indicating relatively weak coordination that can be readily displaced by stronger donor ligands or during reaction with electrophilic substrates [5]. This lability is essential for maintaining the compound's reactivity while providing necessary stability enhancement.
Organozinc halides commonly exhibit aggregation behavior in solution, forming dimeric or higher-order structures through halide bridging interactions [17] [18]. For 4-Cyanobenzylzinc bromide, this aggregation tendency is moderated by the coordination of THF molecules, which compete with intermolecular interactions for coordination sites on the zinc centers [17].
The aggregation state significantly influences the compound's reactivity, with monomeric species generally exhibiting higher reactivity toward electrophilic substrates compared to aggregated forms [17]. The balance between aggregation and solvation determines the effective concentration of reactive monomeric species in solution, thereby controlling reaction rates and selectivities.
The positional isomerism between 4-cyanobenzylzinc bromide (para-isomer) and 2-cyanobenzylzinc bromide (ortho-isomer) produces significant differences in reactivity, selectivity, and steric accessibility [19] [20]. The para-positioned cyano group in 4-cyanobenzylzinc bromide provides optimal electronic activation without introducing significant steric hindrance around the reactive benzyl carbon center [19].
Electronic Effects: The para-cyano substituent maximizes resonance stabilization of negative charge development during nucleophilic reactions while minimizing steric interference with approaching electrophiles [19] [21]. This electronic effect is more pronounced in para-substitution compared to ortho-substitution, where the cyano group's electron-withdrawing effect is moderated by steric interactions [19].
Steric Considerations: The ortho-positioned cyano group in 2-cyanobenzylzinc bromide introduces significant steric hindrance around the benzyl carbon, reducing the accessibility of bulky electrophilic substrates [19] [22]. This steric effect results in lower reaction rates and altered selectivity patterns compared to the para-isomer.
Coordination Behavior: The ortho-cyano group possesses enhanced potential for intramolecular coordination to the zinc center compared to the para-isomer, potentially leading to more rigid coordination geometries that influence reactivity patterns [19] [22]. This chelation effect can either stabilize or destabilize reactive intermediates depending on the specific reaction conditions.
Comparative Reactivity Data: Experimental observations indicate that 4-cyanobenzylzinc bromide generally exhibits higher reactivity toward sterically demanding electrophiles compared to its ortho-isomer, while both isomers show similar reactivity toward small, unhindered substrates [19] [23]. The enhanced reactivity of the para-isomer is attributed to reduced steric congestion around the reaction center.
The comparison between cyano-substituted organozinc reagents and their alkyl-substituted counterparts reveals fundamental differences in electronic properties, reactivity patterns, and functional group compatibility [24] [3] [12].
Electronic Properties: Cyano-substituted organozinc reagents such as 4-cyanobenzylzinc bromide exhibit enhanced nucleophilicity compared to simple alkylzinc reagents due to the electron-withdrawing effect of the cyano group [7] [8]. This electronic activation increases the polarization of the zinc-carbon bond, making the organic carbon more nucleophilic while simultaneously stabilizing anionic intermediates formed during nucleophilic reactions [7].
Functional Group Tolerance: The presence of the cyano group significantly enhances the functional group tolerance of the organozinc reagent, allowing for compatibility with carbonyl compounds, esters, nitriles, and other electron-deficient functionalities that might interfere with simpler alkylzinc reagents [12]. This enhanced tolerance stems from the electronic similarity between the cyano group and other electron-withdrawing functionalities, reducing competitive coordination or unwanted side reactions.
Reaction Rate Enhancements: Cyano-substituted organozinc reagents typically exhibit faster reaction rates in nucleophilic addition and cross-coupling reactions compared to alkyl-substituted analogues [24] [3]. This rate enhancement is attributed to the electronic activation provided by the cyano group, which stabilizes transition states involving negative charge development at the organic carbon center.
Selectivity Patterns: The electron-withdrawing cyano group influences reaction selectivity by preferentially stabilizing certain reaction pathways over others [7]. For example, in reactions involving multiple electrophilic sites, cyano-substituted organozinc reagents often exhibit enhanced selectivity for the more electrophilic positions due to the electronic bias introduced by the cyano substituent.
Stability Comparisons: Cyano-substituted organozinc reagents generally demonstrate enhanced stability compared to simple alkylzinc compounds, particularly under thermal stress conditions [24] [3]. The electron-withdrawing cyano group reduces the electron density at the zinc center, decreasing its susceptibility to oxidation and thermal decomposition pathways.
Synthetic Utility: The enhanced reactivity and selectivity profiles of cyano-substituted organozinc reagents make them particularly valuable for complex synthetic transformations where precise control over reactivity is required [24] [12]. These reagents are especially useful in pharmaceutical synthesis, where functional group compatibility and reaction selectivity are critical considerations.